molecular formula C24H36O4 B3056068 (5beta)-3,6-Dioxocholan-24-oic acid CAS No. 6868-73-1

(5beta)-3,6-Dioxocholan-24-oic acid

Número de catálogo: B3056068
Número CAS: 6868-73-1
Peso molecular: 388.5 g/mol
Clave InChI: AWINBLVINXVKTE-FSILYXOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5β)-3,6-Dioxocholan-24-oic acid is a bile acid derivative characterized by a cholane backbone with ketone groups at positions 3 and 6 and a carboxylic acid at position 22. Its molecular formula is C₂₄H₃₆O₄ (average mass ~388.55 g/mol), and it features a 5β stereochemical configuration, common in natural bile acids . Unlike hydroxylated bile acids (e.g., cholic acid), the presence of two ketone groups at positions 3 and 6 confers distinct chemical reactivity, solubility, and biological activity.

Propiedades

IUPAC Name

(4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-20H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWINBLVINXVKTE-FSILYXOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988364
Record name 3,6-Dioxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6868-73-1
Record name Cholan-24-oic acid, 3,6-dioxo-, (5beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006868731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dioxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5beta)-3,6-Dioxocholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:

    Oxidation of Cholic Acid: Cholic acid is oxidized using reagents like potassium permanganate or chromium trioxide to introduce the keto groups at the 3 and 6 positions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain (5beta)-3,6-Dioxocholan-24-oic acid in its pure form.

Industrial Production Methods

Industrial production of (5beta)-3,6-Dioxocholan-24-oic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Oxidation: Large quantities of cholic acid are oxidized using industrial oxidizing agents.

    Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(5beta)-3,6-Dioxocholan-24-oic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the steroid nucleus.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl or keto positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

    Oxidation Products: Further oxidized bile acid derivatives.

    Reduction Products: Hydroxylated derivatives of (5beta)-3,6-Dioxocholan-24-oic acid.

    Substitution Products: Halogenated or acylated derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Bile Acid Derivatives

One of the primary applications of (5beta)-3,6-Dioxocholan-24-oic acid is as an intermediate in the synthesis of bile acid derivatives such as obeticholic acid. Obeticholic acid is a potent agonist of the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid homeostasis and lipid metabolism. The synthesis process involves converting (5beta)-3,6-Dioxocholan-24-oic acid into various derivatives that exhibit enhanced pharmacological activity against cholestatic liver disorders like primary biliary cholangitis and non-alcoholic steatohepatitis .

FXR Agonists

Bile acids and their derivatives, including (5beta)-3,6-Dioxocholan-24-oic acid, function as natural ligands for FXR. Activation of FXR has been shown to exert protective effects on liver function and metabolism. Research indicates that FXR agonists can ameliorate cholestatic liver diseases by modulating bile acid synthesis and transport .

Modulation of TGR5 Receptor

In addition to FXR, (5beta)-3,6-Dioxocholan-24-oic acid also interacts with the G protein-coupled receptor TGR5. This receptor is involved in the signaling pathways that regulate energy expenditure and glucose metabolism. Compounds derived from (5beta)-3,6-Dioxocholan-24-oic acid have been studied for their potential to enhance metabolic health through TGR5 activation .

Toxicological Studies

Studies have investigated the toxicological profiles of (5beta)-3,6-Dioxocholan-24-oic acid and its derivatives using various test systems, including bacterial assays to assess mutagenicity and cytotoxicity . The compound's safety profile is critical for its development into therapeutic agents.

Obeticholic Acid Development

A significant case study involves the development of obeticholic acid from (5beta)-3,6-Dioxocholan-24-oic acid as a treatment for liver diseases. Clinical trials have demonstrated its efficacy in improving liver function tests and reducing fibrosis in patients with non-alcoholic steatohepatitis . This highlights the compound's importance in drug development pipelines.

Metabolic Research

Research has shown that derivatives of (5beta)-3,6-Dioxocholan-24-oic acid can influence metabolic pathways related to glucose homeostasis and lipid metabolism through FXR and TGR5 modulation. These findings suggest potential applications in managing metabolic syndrome and related disorders .

Mecanismo De Acción

The mechanism of action of (5beta)-3,6-Dioxocholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts by:

    Binding to Bile Acid Receptors: Modulates the activity of receptors involved in lipid metabolism.

    Enzyme Interaction: Influences the activity of enzymes like cholesterol 7 alpha-hydroxylase, which is crucial for bile acid synthesis.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between (5β)-3,6-Dioxocholan-24-oic acid and related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
(5β)-3,6-Dioxocholan-24-oic acid C₂₄H₃₆O₄ 3-keto, 6-keto, 24-carboxy 388.548 Two ketones enhance electrophilicity; lower solubility in polar solvents.
(5β)-3,7-Dioxocholan-24-oic acid C₂₄H₃₆O₄ 3-keto, 7-keto, 24-carboxy 388.548 Ketone at position 7 instead of 6; distinct metabolic interactions .
(3α,6α)-3,6-Dihydroxycholan-24-oic acid C₂₄H₄₀O₄ 3-OH, 6-OH, 24-carboxy 392.579 Hydroxyl groups increase hydrophilicity; higher solubility in aqueous media .
Deoxycholic acid C₂₄H₄₀O₄ 3α-OH, 12α-OH, 24-carboxy 392.579 Natural bile acid with hydroxyl groups; used in drug delivery .
(3β,5β)-3-Hydroxycholan-24-oic acid C₂₄H₄₀O₃ 3β-OH, 24-carboxy 376.581 Monohydroxy derivative; stereochemistry affects membrane interactions .
Ursodeoxycholic acid C₂₄H₄₀O₄ 3α-OH, 7β-OH, 24-carboxy 392.579 Therapeutic agent for gallstones; stereospecific hydroxylation .

Key Differences in Physicochemical Properties

  • Solubility : The diketone structure of (5β)-3,6-Dioxocholan-24-oic acid reduces polarity compared to dihydroxy analogs like (3α,6α)-3,6-Dihydroxycholan-24-oic acid, leading to lower aqueous solubility .
  • Spectral Signatures :
    • IR Spectroscopy : Strong carbonyl stretches at ~1700–1750 cm⁻¹ for ketones, absent in hydroxylated analogs .
    • NMR : Downfield shifts for C-3 (δ ~210 ppm, ketone) vs. C-3 (δ ~70 ppm, hydroxyl) in hydroxycholanic acids .
  • Stereochemical Impact : The 5β configuration (A/B ring junction) is critical for bile acid function, while 3α vs. 3β hydroxylation alters receptor binding .

Actividad Biológica

(5beta)-3,6-Dioxocholan-24-oic acid, a bile acid derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Classification

(5beta)-3,6-Dioxocholan-24-oic acid is classified as a bile acid and is characterized by its unique steroidal structure. Its molecular formula is C24H36O4C_{24}H_{36}O_{4} with a specific arrangement of hydroxyl and keto groups that contribute to its biological functions .

1. Farnesoid X Receptor (FXR) Modulation

Bile acids, including (5beta)-3,6-Dioxocholan-24-oic acid, are known to act as natural ligands for the Farnesoid X receptor (FXR) . FXR plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. Activation of FXR has been associated with beneficial effects in liver diseases such as non-alcoholic steatohepatitis (NASH) and cholestatic disorders .

  • Mechanism : FXR activation leads to the transcriptional regulation of genes involved in bile acid synthesis and transport. This modulation can enhance insulin sensitivity and reduce inflammation in the liver .

2. TGR5 Activation

(5beta)-3,6-Dioxocholan-24-oic acid also interacts with the G protein-coupled receptor TGR5 , which is implicated in energy metabolism and inflammation . TGR5 activation promotes the secretion of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and improving glucose tolerance.

Case Studies and Clinical Relevance

A study highlighted the effects of bile acids on metabolic parameters in patients with NASH. The administration of FXR agonists resulted in improved liver function tests and reduced hepatic steatosis . Another investigation focused on the anti-inflammatory properties of bile acids, demonstrating that they can modulate inflammatory pathways through FXR and TGR5 activation.

StudyFindings
Uekawa et al., 2017Bile acids as intermediates for pharmacological compoundsPotential therapeutic applications in liver disorders
Cipriani et al., 2010FXR agonists improved insulin sensitivitySuggests role in metabolic syndrome management
Alemi et al., 2013Adverse effects related to TGR5 activationImportant for understanding side effects of bile acid therapies

1. Treatment of Liver Diseases

The modulation of FXR by (5beta)-3,6-Dioxocholan-24-oic acid presents potential therapeutic avenues for treating cholestatic liver diseases such as primary biliary cholangitis and NASH. Clinical trials are ongoing to evaluate the efficacy of FXR agonists in these conditions .

2. Metabolic Disorders

Given its role in enhancing insulin sensitivity, (5beta)-3,6-Dioxocholan-24-oic acid may be beneficial in managing metabolic disorders associated with obesity and type 2 diabetes. The dual action on FXR and TGR5 provides a multifaceted approach to treatment .

Q & A

Basic: What are the recommended synthetic routes for (5β)-3,6-Dioxocholan-24-oic acid and its derivatives?

Methodological Answer:
Synthesis typically involves selective oxidation or protection/deprotection strategies for introducing oxo groups at positions 3 and 5. For example:

  • Step 1: Start with a cholanoic acid precursor (e.g., 3-hydroxy-5β-cholan-24-oic acid) and protect the 3-hydroxy group using a ketal protecting agent (e.g., dimethyl ketal) to prevent undesired side reactions .
  • Step 2: Introduce the 6-oxo group via controlled oxidation using Jones reagent (CrO₃ in H₂SO₄) or Oppenauer oxidation.
  • Step 3: Deprotect the 3-hydroxy group under acidic conditions and oxidize it to a 3-oxo group using pyridinium chlorochromate (PCC).
  • Purification: Use column chromatography with silica gel and a gradient of ethyl acetate/hexane for isolation. Confirm purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) .

Basic: How can researchers confirm the stereochemical configuration of (5β)-3,6-Dioxocholan-24-oic acid?

Methodological Answer:
Stereochemical confirmation relies on:

  • X-ray crystallography: Co-crystallize the compound with a protein (e.g., human serine hydroxymethyltransferase) to resolve the 5β configuration and planar 3,6-dioxo groups (as seen in analogous bile acid-protein complexes) .
  • NMR spectroscopy: Analyze 1^1H and 13^{13}C NMR coupling constants. For instance, the 5β configuration is confirmed by characteristic coupling patterns between protons on the A/B ring junction (e.g., H-5 and H-6) .
  • Computational modeling: Compare experimental NMR data with density functional theory (DFT)-calculated shifts using software like Gaussian. The InChIKey CVNYHSDFZXHMMJ-KIHIVPLQSA-N (from ) can validate stereochemical assignments .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized bioassays: Replicate studies using identical cell lines (e.g., HepG2 for hepatoprotective activity) and control for bile acid transporters (e.g., NTCP and ASBT).
  • Impurity profiling: Use LC-MS to quantify trace derivatives (e.g., 3,7,12-trioxo contaminants from incomplete synthesis) that may skew bioactivity results .
  • Dose-response validation: Perform EC₅₀/IC₅₀ assays across multiple concentrations to confirm dose-dependent effects. For example, highlights how minor structural changes (e.g., 7α vs. 7β hydroxylation) drastically alter activity .

Advanced: What strategies optimize HPLC separation of (5β)-3,6-Dioxocholan-24-oic acid from structurally similar bile acids?

Methodological Answer:
Optimize parameters based on hydrophobicity and ionization:

  • Column selection: Use a reverse-phase C18 column (3.5 µm particle size) for high resolution.
  • Mobile phase: Methanol:water (75:25, v/v) with 0.1% trifluoroacetic acid (TFA) enhances peak sharpness by ion-pairing with the carboxylate group.
  • Detection: UV detection at 210 nm (for oxo groups) or evaporative light scattering detection (ELSD) for non-chromophoric derivatives.
  • Validation: Compare retention times with standards like dehydrocholic acid (3,7,12-trioxo derivative) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5beta)-3,6-Dioxocholan-24-oic acid
Reactant of Route 2
(5beta)-3,6-Dioxocholan-24-oic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.